2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile
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Overview
Description
2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry and material science due to their unique structural properties. The imidazo[1,2-a]pyridine core is present in various pharmacologically important molecules, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced imidazo[1,2-a]pyridines, and oxidized imidazo[1,2-a]pyridines, which can be further functionalized for various applications .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of materials for optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Similar in structure but with additional imidazo[1,2-a]pyridine units, leading to different chemical properties and applications.
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetonitrile: A derivative with a methyl group, affecting its reactivity and biological activity.
Uniqueness
2-{Imidazo[1,2-a]pyridin-6-yl}acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H7N3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-6-ylacetonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-3-8-1-2-9-11-5-6-12(9)7-8/h1-2,5-7H,3H2 |
InChI Key |
FWMSDFBNFCAPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CC#N |
Origin of Product |
United States |
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